4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline
Brand Name: Vulcanchem
CAS No.: 951904-96-4
VCID: VC0667343
InChI: InChI=1S/C11H8ClF3N2O2/c1-18-7-3-5-6(4-8(7)19-2)16-10(11(13,14)15)17-9(5)12/h3-4H,1-2H3
SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl)OC
Molecular Formula: C11H8ClF3N2O2
Molecular Weight: 292.64 g/mol

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline

CAS No.: 951904-96-4

Cat. No.: VC0667343

Molecular Formula: C11H8ClF3N2O2

Molecular Weight: 292.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline - 951904-96-4

Specification

CAS No. 951904-96-4
Molecular Formula C11H8ClF3N2O2
Molecular Weight 292.64 g/mol
IUPAC Name 4-chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline
Standard InChI InChI=1S/C11H8ClF3N2O2/c1-18-7-3-5-6(4-8(7)19-2)16-10(11(13,14)15)17-9(5)12/h3-4H,1-2H3
Standard InChI Key YMCGAIKBFPLEEO-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl)OC

Introduction

Chemical Properties and Structure

Basic Chemical Identification

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline belongs to the quinazoline family of heterocyclic compounds, characterized by a fused ring system consisting of a benzene ring and a pyrimidine ring. The compound's fundamental chemical identifiers are summarized in the following table:

PropertyValue
CAS Number951904-96-4
MDL NumberMFCD09907363
Molecular FormulaC11H8ClF3N2O2
Molecular Weight292.64 g/mol
Commercial PurityNot Less Than 98%

Structural Features and Physical Properties

The structure of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is defined by its quinazoline backbone with specific substitution patterns. Based on similar quinazoline derivatives, several key structural features can be identified:

  • The quinazoline core provides a planar, aromatic scaffold with nitrogen atoms at positions 1 and 3, creating potential hydrogen bond acceptor sites.

  • The chlorine atom at position 4 introduces electronegativity and serves as a potential leaving group in nucleophilic substitution reactions, making this position reactive for further derivatization.

  • The methoxy groups at positions 6 and 7 increase electron density in the aromatic system and can enhance solubility in various solvents.

  • The trifluoromethyl group at position 2 introduces significant electronic effects, including increased lipophilicity and metabolic stability, properties often valuable in drug design.

Synthesis Methods

Optimal Reaction Conditions

For the synthesis of related quinazoline derivatives, optimal reaction conditions typically include:

  • Use of polar aprotic solvents such as DMF or dichloromethane to facilitate reactions

  • Controlled temperature conditions, often involving reflux for several hours

  • Careful workup procedures including washing with saturated aqueous sodium hydrogen carbonate solution and brine

  • Drying over magnesium sulfate followed by solvent evaporation in vacuo

These conditions have yielded high-purity products for similar compounds, with yields reported as high as 98% for related quinazoline derivatives .

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline likely derives from its specific structural features:

  • The quinazoline core provides a rigid scaffold that can interact with binding pockets in target proteins

  • The chlorine at position 4 may serve as a hydrogen bond acceptor or participate in halogen bonding with target proteins

  • The methoxy groups at positions 6 and 7 can form hydrogen bonds with amino acid residues in binding sites

  • The trifluoromethyl group at position 2 increases the compound's lipophilicity and can enhance binding affinity through hydrophobic interactions

Understanding these structure-activity relationships is crucial for optimizing the compound's therapeutic potential and developing more effective derivatives.

Pharmaceutical Relevance

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is delivered as a critical API intermediate certified under ISO quality systems , indicating its importance in pharmaceutical development. Its potential roles in this context include:

  • Serving as a building block for more complex pharmaceutical compounds

  • Functioning as a lead compound for structure-activity relationship studies

  • Acting as a probe molecule for investigating biological mechanisms

  • Providing a template for the design of novel therapeutic agents

Research Findings and Future Directions

Current Research Status

Research on quinazoline derivatives, including compounds similar to 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline, is ongoing with significant focus on:

  • Elucidating their mechanisms of action in biological systems

  • Identifying specific molecular targets and binding modes

  • Optimizing their pharmaceutical properties such as solubility, stability, and bioavailability

  • Exploring their potential in various therapeutic areas

The commercial availability of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline as a high-purity research chemical indicates its value in current pharmaceutical research efforts .

Comparative Analysis with Related Compounds

Understanding the properties of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline can be enhanced through comparison with structurally related compounds:

CompoundCAS NumberMolecular FormulaKey Structural Differences
4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline951904-96-4 C11H8ClF3N2O2 Reference compound
4-Chloro-5,7-dimethoxy-2-(trifluoromethyl)quinazoline1777730-29-6 C11H8ClF3N2O2Different methoxy positions (5,7 vs. 6,7)
4-Chloro-6,7-dimethoxyquinazoline13790-39-1 C10H9ClN2O2 Lacks trifluoromethyl group at position 2

This comparative analysis highlights the subtle structural variations among these compounds, which can significantly impact their biological activities and pharmaceutical properties.

Future Research Directions

Based on current trends in quinazoline research, future studies on 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline could profitably focus on:

  • Detailed mechanistic studies to elucidate its interactions with specific biological targets

  • Structure-based design of derivatives with enhanced potency and selectivity

  • Development of more efficient and environmentally friendly synthesis methods

  • Evaluation of its potential in combination therapies for various diseases

  • Comprehensive assessment of its pharmacokinetic and toxicological profiles

These research directions could significantly advance our understanding of this compound's therapeutic potential and facilitate its development as a pharmaceutical agent.

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